CID 155882734

Description

CID 155882734 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities.

The compound’s presence in Figure 1 of suggests it belongs to a family of structurally related toxins. Further characterization would require accessing PubChem entries or specialized literature.

Properties

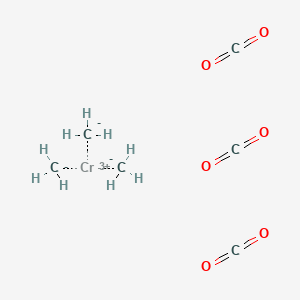

Molecular Formula |

C6H9CrO6 |

|---|---|

Molecular Weight |

229.13 g/mol |

InChI |

InChI=1S/3CO2.3CH3.Cr/c3*2-1-3;;;;/h;;;3*1H3;/q;;;3*-1;+3 |

InChI Key |

WZWLHLGGCSDYST-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].C(=O)=O.C(=O)=O.C(=O)=O.[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 155882734 involves several synthetic routes. One common method includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . This process ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of advanced distillation and purification techniques is crucial to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

CID 155882734 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

CID 155882734 has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It serves as a probe to study biological pathways and mechanisms.

Medicine: It has potential therapeutic applications due to its unique chemical properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 155882734 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structural analogs and functionally related compounds that may serve as benchmarks for comparison. Below is an analysis based on available

2.1 Structural Analogs

CID 155882734 (oscillatoxin F) is part of a series of oscillatoxin derivatives (Figure 1 in ):

- Oscillatoxin D (CID 101283546) : Features a core cyclic peptide structure with a methyl group substitution.

- 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, likely altering hydrophobicity and membrane permeability.

2.2 Functionally Similar Compounds

and –20 emphasize compounds with structural or functional parallels:

- Taurocholic Acid (CID 6675) : A bile acid derivative with amphipathic properties, unlike this compound’s peptide backbone.

- Betulinic Acid (CID 64971): A triterpenoid with anticancer activity, sharing cytotoxic effects but differing in mechanism .

| Property | This compound | CID 6675 | CID 64971 |

|---|---|---|---|

| Chemical Class | Cyclic peptide | Bile acid | Triterpenoid |

| Biological Target | Unspecified | Bile acid transporters | Mitochondrial apoptosis |

| Therapeutic Potential | Anticancer (inferred) | Digestive aid | Anticancer, antiviral |

Q & A

Basic Research Questions

Q. How to formulate a focused and testable research question for studying CID 155882734?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews or meta-analyses. Ensure the question is specific (e.g., "How does this compound modulate [specific pathway] in [model system]?"). Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope. Avoid broad inquiries; instead, prioritize measurable outcomes (e.g., binding affinity, kinetic parameters) .

Q. What strategies ensure a robust literature review for this compound-related studies?

- Methodological Answer : Use databases like PubMed or SciFinder with controlled vocabularies (e.g., MeSH terms) and Boolean operators. Include keywords such as "synthesis," "mechanism of action," and "structural analogs." Critically evaluate sources for reproducibility, focusing on primary literature. Document contradictory findings (e.g., conflicting IC50 values) to justify your hypothesis .

Q. How to design a reproducible experimental protocol for this compound?

- Methodological Answer : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:

- Detail synthesis steps (e.g., reaction conditions, purification methods) and characterization data (e.g., NMR, HPLC purity).

- For biological assays, specify controls (positive/negative), replicates, and statistical methods.

- Include raw data in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s biological activity?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line heterogeneity, assay conditions). Validate key findings using orthogonal methods (e.g., CRISPR knockouts alongside pharmacological inhibition). Apply statistical rigor (e.g., Bayesian analysis) to assess confidence intervals and effect sizes .

Q. What advanced techniques optimize the structure-activity relationship (SAR) analysis of this compound analogs?

- Methodological Answer : Use computational tools (e.g., molecular docking, QSAR models) to predict binding modes and prioritize analogs for synthesis. Pair with high-throughput screening to validate predictions. Employ fragment-based drug design (FBDD) to identify critical pharmacophores. Cross-reference results with crystallography or cryo-EM data for validation .

Q. How to ensure methodological transparency and reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw data in repositories like Zenodo or ChEMBL.

- Use standardized nomenclature (e.g., IUPAC names, SMILES strings).

- Document instrument calibration and batch variations (e.g., reagent lot numbers).

- Follow journal guidelines for supplementary materials to enable independent verification .

Q. What ethical considerations apply when studying this compound in human-derived models?

- Methodological Answer : For studies involving human cells/tissues, obtain IRB approval and informed consent. Adhere to the Declaration of Helsinki for experimental rigor and participant safety. Use anonymized data for public sharing and comply with GDPR or HIPAA for sensitive information. Disclose conflicts of interest in publications .

Methodological Resources

- Data Repositories : ChEMBL, PubChem, Protein Data Bank.

- Frameworks : PRISMA for systematic reviews, ARRIVE for in vivo studies.

- Tools : ChemDraw for structure depiction, GraphPad Prism for statistical analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.